ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Purity Quality Control Procurement

Specifically source the [3,4-c] fused azaindole isomer for critical medicinal chemistry projects. This ethyl carboxylate building block is a validated core for potent HPK1 antagonists (Genentech/Forma patent) and anticancer NAMPT inhibitors (analog IC50 = 36 nM for PC-3). Its unique ring fusion and reactive ester handle enable precise SAR exploration unobtainable with alternative [3,2-c] or [2,3-c] isomers. Secure a reliable, high-purity supply for kinase and anti-inflammatory programs.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 147740-04-3
Cat. No. B178203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
CAS147740-04-3
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC2=C(C1)C=NC=C2
InChIInChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-3-4-11-5-9(8)7-12/h3-5H,2,6-7H2,1H3
InChIKeyNXDYQBHSITTWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 147740-04-3): An Azaindole Core Building Block for Pharmaceutical Research


Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a bicyclic heterocycle belonging to the pyrrolo[3,4-c]pyridine (azaindole) family. Its structure comprises a pyrrole ring fused to a pyridine ring, with an ethyl carboxylate substituent at the 2-position. This specific isomer is an important building block for medicinal chemistry, serving as a core scaffold in the synthesis of various biologically active compounds, particularly those targeting kinases, integrases, and other therapeutic proteins [1]. The compound is available from multiple global suppliers, typically with a purity of ≥95%, and is suitable for research and further manufacturing applications .

Why Substituting Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with a Generic Pyrrolopyridine Isomer Can Derail a Synthetic Program


Direct substitution of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with a different pyrrolopyridine isomer (e.g., [3,2-c] or [2,3-c] fused systems) or a simple pyridine derivative is not a trivial, like-for-like exchange. The specific [3,4-c] ring fusion dictates a unique spatial orientation of the nitrogen atoms and the reactive carboxylate moiety, which is critical for target binding and subsequent synthetic transformations. Research on related derivatives demonstrates that even minor structural modifications within this class can lead to profound shifts in biological activity and selectivity profiles [1]. Furthermore, the ethyl carboxylate group is a key functional handle for further derivatization, whereas alternative esters (e.g., methyl or tert-butyl) can exhibit different reactivity and stability under various reaction conditions .

Quantitative Selection Criteria for Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 147740-04-3)


Purity and QC Specifications for CAS 147740-04-3

The compound is commercially available from multiple reputable suppliers with a standard purity of ≥95%. Some suppliers offer this compound with a purity of 97% . This level of purity is typical for a research-grade building block and is supported by batch-specific QC data (e.g., NMR, HPLC) provided by certain vendors . This ensures a reliable starting material for synthetic campaigns, minimizing the need for additional purification steps.

Purity Quality Control Procurement

Inclusion in Patent Literature as a Core Structural Motif

This specific pyrrolo[3,4-c]pyridine core is explicitly claimed in a patent application (WO2013/130935 A1) by Genentech, Inc. and Forma TM, LLC, related to compounds for inhibiting hematopoietic progenitor kinase 1 (HPK1) [1]. This demonstrates that the exact ethyl carboxylate derivative is a validated intermediate or scaffold for developing inhibitors of a therapeutically relevant kinase target.

HPK1 Kinase Inhibitor Patent

Class-Level Biological Activity of the Pyrrolo[3,4-c]pyridine Scaffold

While direct biological data for this specific ethyl ester is not available in the public domain, the broader class of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives has demonstrated potent, quantifiable activity in multiple assays. For example, an optimized urea derivative from this class exhibited an IC50 of 11 nM against NAMPT and an antiproliferative IC50 of 36 nM in PC-3 cells [1]. Other derivatives have shown COX-1/COX-2 inhibition comparable to meloxicam [2] and aldose reductase inhibition [3].

NAMPT COX Aldose Reductase Antitumor

Optimal Research and Procurement Scenarios for Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate


Scaffold for Kinase and HPK1 Inhibitor Development

The compound is ideal for medicinal chemistry teams synthesizing libraries of HPK1 antagonists or other kinase inhibitors. Its core structure is validated by its inclusion in a Genentech/Forma TM patent for HPK1 inhibition [1]. The ethyl carboxylate provides a versatile handle for further derivatization to explore structure-activity relationships (SAR).

Synthesis of NAMPT and Other Antitumor Agents

This building block is well-suited for creating analogs of the potent NAMPT inhibitors derived from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine class [2]. Researchers can use it to generate new compounds with potential anticancer activity, leveraging the known efficacy of this scaffold in antiproliferative assays (e.g., PC-3 IC50 = 36 nM for a close analog).

Lead Generation for Analgesic and Anti-inflammatory Programs

Given the documented COX-1/COX-2 inhibitory activity of related pyrrolo[3,4-c]pyridine-1,3-diones [3], ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate serves as a logical starting material for synthesizing new analogs aimed at modulating inflammatory pathways. Its purity and commercial availability ensure a reliable supply for iterative medicinal chemistry efforts.

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